![molecular formula C14H25BClNO2 B3281291 (R)-BoroCpg(+)-Pinanediol-HCl CAS No. 732285-43-7](/img/structure/B3281291.png)
(R)-BoroCpg(+)-Pinanediol-HCl
Overview
Description
(R)-BoroCpg(+)-Pinanediol-HCl is a chiral reagent that has gained popularity in recent years due to its numerous applications in organic synthesis, particularly in the field of asymmetric synthesis. This compound is a boron-containing chiral auxiliary that has been used extensively in the synthesis of a variety of chiral compounds.
Mechanism of Action
The mechanism of action of (R)-BoroCpg(+)-Pinanediol-HCl involves the formation of a boronate ester with the substrate molecule, which then undergoes a series of reactions to yield the desired chiral product. The chiral auxiliary helps to control the stereochemistry of the reaction, allowing for the formation of a single enantiomer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (R)-BoroCpg(+)-Pinanediol-HCl. However, it is known to be relatively non-toxic and has been used in numerous laboratory experiments without any reported adverse effects.
Advantages and Limitations for Lab Experiments
The use of (R)-BoroCpg(+)-Pinanediol-HCl as a chiral auxiliary in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and has been shown to be highly effective in controlling the stereochemistry of reactions. However, there are also some limitations to its use, including the fact that it can be expensive and may not be suitable for certain types of reactions.
Future Directions
There are numerous future directions for research involving (R)-BoroCpg(+)-Pinanediol-HCl. One potential area of research is the development of new and more efficient synthetic methods for the compound. Another potential area of research is the exploration of its applications in other fields, such as medicinal chemistry or materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Scientific Research Applications
(R)-BoroCpg(+)-Pinanediol-HCl has found numerous applications in scientific research, particularly in the field of organic chemistry. It has been used as a chiral auxiliary in the synthesis of a variety of chiral compounds, including amino acids, alcohols, and esters. It has also been used in the synthesis of natural products such as alkaloids and terpenes.
properties
IUPAC Name |
(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIBWUNFRKVHI-AKDYBRCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C4CC4)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719319 | |
Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-BoroCpg(+)-Pinanediol-HCl | |
CAS RN |
732285-43-7 | |
Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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